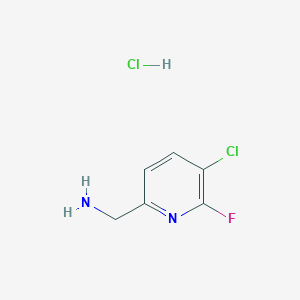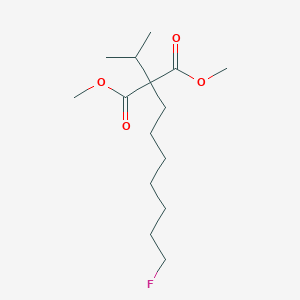
Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate is a chemical compound with the molecular formula C15H27FO4 and a molecular weight of 290.37 g/mol . . This compound is characterized by its unique structure, which includes a fluorinated heptyl chain and an isopropyl group attached to a malonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols. One common method includes the reaction of 7-fluoroheptanol with isopropylmalonic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate involves its interaction with specific molecular targets and pathways. The fluorinated heptyl chain enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(7-chloroheptyl)-2-propan-2-ylpropanedioate: Similar structure but with a chlorine atom instead of fluorine.
Dimethyl 2-(7-bromoheptyl)-2-propan-2-ylpropanedioate: Similar structure but with a bromine atom instead of fluorine.
Dimethyl 2-(7-iodoheptyl)-2-propan-2-ylpropanedioate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms are highly electronegative, leading to increased stability and resistance to metabolic degradation . This makes the compound particularly valuable in pharmaceutical and industrial applications where stability and bioavailability are crucial .
Properties
Molecular Formula |
C15H27FO4 |
|---|---|
Molecular Weight |
290.37 g/mol |
IUPAC Name |
dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C15H27FO4/c1-12(2)15(13(17)19-3,14(18)20-4)10-8-6-5-7-9-11-16/h12H,5-11H2,1-4H3 |
InChI Key |
PPHJTFIAPNJXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCCCCCF)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)
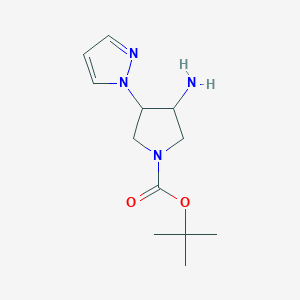
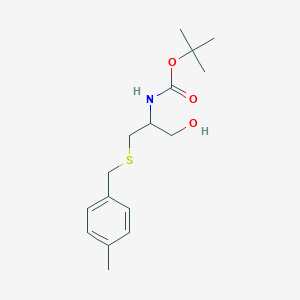
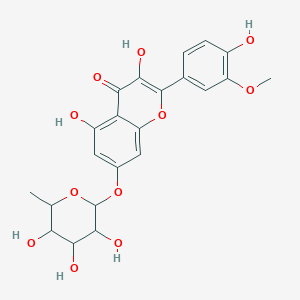

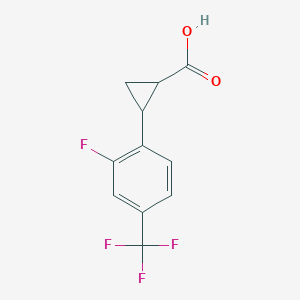
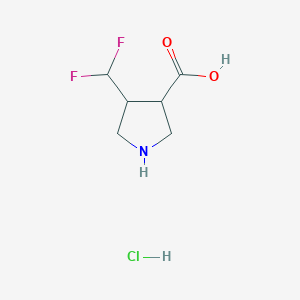
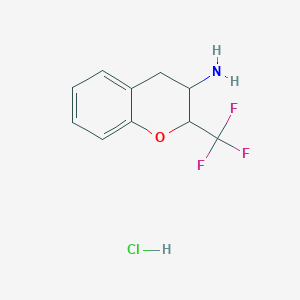
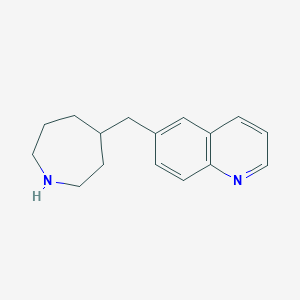
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)

![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B12309838.png)
